molecular formula C20H19N3O3S2 B2377868 3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile CAS No. 912781-19-2

3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile

Cat. No. B2377868
CAS RN: 912781-19-2
M. Wt: 413.51
InChI Key: VTGZWGYXDOGGLQ-UHFFFAOYSA-N
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Description

3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study by Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, which are structurally related to the specified compound. These derivatives demonstrated effective corrosion inhibition towards mild steel in sulfuric acid. The protective layer formation was evidenced by increased charge transfer resistance and supported by SEM micrographs, indicating potential applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).

Organic Synthesis and Chemical Reactions

Collins, Hughes, and Johnson (2000) described the chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, including reactions that produce methylsulfanyl derivatives similar to the specified compound. These reactions demonstrate the compound's utility in organic synthesis (Collins, Hughes, & Johnson, 2000).

Riedl et al. (2003) studied the flash vacuum pyrolysis of benzotriazine derivatives, including methylsulfanyl compounds. This research highlights the compound's potential in generating complex reaction mixtures and exploring radical processes in pyrolysis (Riedl et al., 2003).

Antimicrobial Applications

Chakraborty et al. (2014) synthesized 1H-benzo[d]imidazole derivatives, structurally related to the specified compound, and screened them for antibacterial and antifungal activity. Some derivatives showed appreciable antifungal activity, suggesting potential applications in developing new antimicrobial agents (Chakraborty, Sharma, Madhubala, & Mishra, 2014).

Mullen et al. (1988) evaluated the in vitro antifungal activity of a series of compounds structurally related to the specified chemical. These compounds showed moderate to potent activity against various fungal strains, indicating their potential as novel antifungal agents (Mullen, Mitchell, Allen, & Georgiev, 1988).

Synthesis of Novel Derivatives

Mabkhot, Kheder, and Al-Majid (2010) described the synthesis of thieno-thiophene derivatives, which are structurally analogous to the specified compound. This research demonstrates the compound's relevance in the synthesis of novel organic molecules with potential applications in various fields (Mabkhot, Kheder, & Al-Majid, 2010).

properties

IUPAC Name

3-[[3-(3-methylsulfanylphenyl)-2,5,5-trioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-27-17-7-3-6-16(9-17)23-19-13-28(25,26)12-18(19)22(20(23)24)11-15-5-2-4-14(8-15)10-21/h2-9,18-19H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGZWGYXDOGGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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